pent-4-yn-2-amine
Description
Pent-4-yn-2-amine is an organic compound with the molecular formula C₅H₉N. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
58456-49-8 |
|---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-yn-2-amine can be synthesized through several methods. One common approach involves the reaction of 3,3’-dibromo-2,2’-bithiophene with pent-4-yn-1-amine using Buchwald-Hartwig amination . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Another method involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with this compound in the presence of triethylamine. The mixture is heated at 170°C in a sealed tube overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Pent-4-yn-2-amine undergoes various types of chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines.
Scientific Research Applications
Pent-4-yn-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Click Chemistry: The terminal alkyne group makes it suitable for click reactions, which are used to join molecules together rapidly and efficiently.
Material Science: It can be used to create new materials with interesting properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of pent-4-yn-2-amine involves its reactivity due to the presence of the triple bond and the amine group. The triple bond can participate in cycloaddition reactions, while the amine group can act as a nucleophile in substitution reactions. These properties make it a versatile compound in organic synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
But-2-yn-1-amine: Similar structure but with a shorter carbon chain.
Hex-5-yn-2-amine: Similar structure but with a longer carbon chain.
Propargylamine: Contains a terminal alkyne group but with a different substitution pattern.
Uniqueness
Pent-4-yn-2-amine is unique due to its specific carbon chain length and the position of the triple bond and amine group. This combination of features provides distinct reactivity and makes it suitable for specific applications in organic synthesis and material science.
Biological Activity
Pent-4-yn-2-amine, also known as (2S)-pent-4-yn-2-amine hydrochloride, is a compound characterized by its unique structural features, including a terminal alkyne and an amine functional group. This compound has garnered attention for its notable biological activity and potential pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features a linear carbon chain with a triple bond between the fourth and fifth carbon atoms and an amine group at the second carbon. This configuration contributes to its reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Key areas of interest include:
- Enzyme Interactions : this compound has been shown to interact with various enzymes, potentially altering their activity through covalent bonding facilitated by the alkyne group. This interaction can lead to inhibition or activation of specific biological pathways.
- Neurological Applications : The compound's unique structure allows it to be investigated for potential applications in neurological therapies. Studies suggest it may influence neurotransmitter systems or act on receptors involved in neurological disorders.
- Pharmacological Potential : As a potential pharmacological agent, this compound is being explored for its role in drug development, particularly in targeting diseases like cancer and autoimmune conditions.
The mechanism of action of this compound involves its interaction with specific molecular targets. It may function as an agonist or antagonist at certain receptors or inhibit/activate specific enzymes depending on the biological context:
| Mechanism | Description |
|---|---|
| Agonist | Activates receptors, mimicking natural ligands |
| Antagonist | Blocks receptor activity, preventing natural ligand binding |
| Enzyme Inhibition | Covalently modifies enzymes, altering their function |
Comparative Analysis with Similar Compounds
Pent-4-yn-2-amines share structural similarities with other alkynyl amines, which can influence their biological activity:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| But-3-yn-1-amine hydrochloride | Alkyne Amine | 0.73 |
| 3-Methylpent-1-yn-3-amino hydrochloride | Alkyne Amine | 0.59 |
| 3-Ethynylpiperidine hydrochloride | Alkyne Piperidine | 0.56 |
The unique combination of chiral centers and functional groups in pent-4-yn-2-amines allows them to exhibit distinct biological activities not found in other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of pent-4-yn-2-amines:
- Study on Enzyme Interaction : A study demonstrated that pent-4-yn-2-amines could selectively inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic uses in metabolic disorders.
- Neuropharmacology Research : Research focused on the effects of pent-4-yn-2-amines on neurotransmitter release revealed that these compounds could modulate synaptic transmission, indicating potential applications in treating neurological conditions.
- Cancer Therapeutics : Investigations into the antiproliferative effects of pent-4-yne derivatives showed promising results against various cancer cell lines, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
